molecular formula C23H25NO3S B3701712 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine

4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine

Cat. No.: B3701712
M. Wt: 395.5 g/mol
InChI Key: KYGXTUGRHCMOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine is a complex organic compound with the molecular formula C23H25NO3S It is characterized by a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a methoxynaphthalene moiety

Preparation Methods

The synthesis of 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine include other piperidine derivatives with different substituents. For example:

    4-Benzyl-1-[(6-methoxyphenyl)sulfonyl]piperidine: Similar structure but with a phenyl group instead of a naphthalene moiety.

    4-Benzyl-1-[(6-methoxynaphthalen-2-yl)carbonyl]piperidine: Similar structure but with a carbonyl group instead of a sulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-benzyl-1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c1-27-22-9-7-21-17-23(10-8-20(21)16-22)28(25,26)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,16-17,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGXTUGRHCMOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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